molecular formula C12H13NO4 B11872993 Dimethyl 2-(phenylamino)fumarate

Dimethyl 2-(phenylamino)fumarate

Cat. No.: B11872993
M. Wt: 235.24 g/mol
InChI Key: LCHIHUQAZKSJRB-NTMALXAHSA-N
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Description

Dimethyl 2-(phenylamino)fumarate is an organic compound with the molecular formula C12H13NO4 It is a derivative of fumaric acid and contains a phenylamino group attached to the fumarate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(phenylamino)fumarate can be synthesized through several methods. One common approach involves the reaction of dimethyl fumarate with aniline in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be carried out in various solvents, including methanol, ethanol, or dichloromethane. The reaction mechanism involves the nucleophilic attack of the aniline on the fumarate, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are selected to optimize the reaction conditions and minimize environmental impact. Advanced techniques such as microwave-assisted synthesis and solvent-free reactions are also explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(phenylamino)fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Dimethyl 2-(phenylamino)fumarate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-(phenylamino)fumarate involves its interaction with various molecular targets and pathways. The phenylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Dimethyl 2-(phenylamino)fumarate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

dimethyl (Z)-2-anilinobut-2-enedioate

InChI

InChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3/b10-8-

InChI Key

LCHIHUQAZKSJRB-NTMALXAHSA-N

Isomeric SMILES

COC(=O)/C=C(/C(=O)OC)\NC1=CC=CC=C1

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1

Origin of Product

United States

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